Corticostatin 1

Neuroendocrinology ACTH receptor antagonism Adrenal steroidogenesis inhibition

Corticostatin 1 (CSI, also designated Defensin NP-3A, Neutrophil Antibiotic Peptide NP-3A, or Antiadrenocorticotropin Peptide I) is a 34-residue, arginine- and cysteine-rich α-defensin peptide first isolated from rabbit (Oryctolagus cuniculus) fetal and adult lung and peritoneal neutrophils. CSI possesses three intramolecular disulfide bonds (Cys³–Cys³¹, Cys⁵–Cys²⁰, Cys¹⁰–Cys³⁰) and exhibits a net charge of +8 at physiological pH.

Molecular Formula
Molecular Weight
Cat. No. B1577441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticostatin 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Corticostatin 1 Procurement Guide: Potency, Selectivity & Multimodal Activity of the Most Potent Anti-ACTH Defensin Peptide


Corticostatin 1 (CSI, also designated Defensin NP-3A, Neutrophil Antibiotic Peptide NP-3A, or Antiadrenocorticotropin Peptide I) is a 34-residue, arginine- and cysteine-rich α-defensin peptide first isolated from rabbit (Oryctolagus cuniculus) fetal and adult lung and peritoneal neutrophils [1]. CSI possesses three intramolecular disulfide bonds (Cys³–Cys³¹, Cys⁵–Cys²⁰, Cys¹⁰–Cys³⁰) and exhibits a net charge of +8 at physiological pH [2]. Unlike the majority of defensin family members, CSI uniquely combines both potent antimicrobial activity and the ability to competitively inhibit adrenocorticotropin (ACTH)-stimulated corticosterone production at nanomolar to sub-nanomolar concentrations [3]. This dual-function profile distinguishes CSI from other rabbit defensins such as NP-1 and NP-2, which possess antimicrobial activity but lack significant corticostatic function, and from human defensin HP-1, which is completely inactive as an ACTH antagonist [4].

Why Corticostatin 1 Cannot Be Replaced by Generic Defensin Analogs: The Functional Selectivity Gap


Within the α-defensin family, individual peptides exhibit widely divergent corticostatic potencies that preclude generic interchangeability. Among the six well-characterized rabbit neutrophil defensins (NP-1, NP-2, NP-3A, NP-3B, NP-4, NP-5), only NP-3A (CSI) possesses the most potent corticostatic activity [1]. Human defensin homolog HP-1 is completely inactive as an ACTH antagonist [2], while human corticostatin HP-4 (HNP-4) exhibits approximately 28-fold weaker ACTH-inhibitory potency (IC₅₀ = 0.7 µM) compared to rabbit CSI (IC₅₀ ≈ 25 nM) [3]. Beyond potency differences, CSI differs mechanistically from broader steroidogenesis inhibitors such as TGF-β and atrial natriuretic factor (ANF), which non-selectively suppress basal as well as angiotensin II-stimulated steroidogenesis; CSI selectively targets only the ACTH-stimulated pathway without affecting basal, angiotensin II-stimulated, cAMP-stimulated, or forskolin-stimulated steroid production [4]. Substituting CSI with a generic defensin or pan-steroidogenesis inhibitor thus introduces both potency and selectivity confounds that can compromise experimental interpretability and translational validity.

Corticostatin 1 Quantitative Comparative Evidence: Head-to-Head Data for Scientific Procurement Decisions


Corticostatin 1 is the Most Potent Anti-ACTH Peptide in the Corticostatin/Defensin Family: 28-Fold Superior to Human HP-4

Among all characterized corticostatin/defensin peptides, Corticostatin 1 (CSI) demonstrates the highest potency for inhibiting ACTH-stimulated corticosterone production. The ED₅₀ of rabbit CSI is 25 nM when tested against 33 pM ACTH in dispersed rat adrenal cells, with complete inhibition achieved at concentrations above 500 nM [1]. In a separate assay system using the same rat adrenal cell model, human corticostatin HP-4 (HNP-4) exhibits an IC₅₀ of 0.7 µM [2], representing a ~28-fold decrease in potency relative to CSI. The human homolog HP-1 is completely inactive as an ACTH antagonist, demonstrating that anti-ACTH activity is not a conserved feature across defensin family members [3]. Rat corticostatin R-4, the most potent rat analog, shows an IC₅₀ of 50 nM — two-fold less active than CSI [4].

Neuroendocrinology ACTH receptor antagonism Adrenal steroidogenesis inhibition

Pathway-Specific ACTH Receptor Antagonism: CSI Spares Angiotensin II, cAMP, and Forskolin Pathways Unlike Pan-Steroidogenesis Inhibitors

Corticostatin 1 uniquely discriminates between the ACTH receptor signaling cascade and other steroidogenic pathways in adrenal cells, a selectivity profile not shared by other known peptide inhibitors of steroidogenesis. In dispersed rat adrenal cell assays, CSI at effective anti-ACTH concentrations (0.1–1.0 µg/ml) had no effect on basal corticosterone production, no effect on angiotensin II-stimulated aldosterone production by adrenal zona glomerulosa cells, and no effect on cyclic AMP- or forskolin-stimulated corticosterone production [1]. This profile sharply contrasts with TGF-β and atrial natriuretic factor (ANF), which inhibit both basal and angiotensin II-stimulated steroidogenesis [2]. Binding competition studies using ¹²⁵I-labelled CSI demonstrated that CSI competes dose-dependently with ACTH for receptor occupancy, confirming a competitive mechanism at the ACTH recognition site rather than downstream signal interference [1][3].

Adrenal pharmacology Receptor selectivity Signaling pathway specificity

NP-3A Demonstrates Dual Antimicrobial-Corticostatic Activity: Functional Divergence from NP-1 and NP-2 Which Lack Corticostatic Function

Among the six rabbit neutrophil defensins (NP-1, NP-2, NP-3A, NP-3B, NP-4, NP-5), a clear functional divergence exists: NP-3A is the only member that combines both measurable antimicrobial activity and potent corticostatic activity [1]. In fungicidal assays against Candida albicans, NP-1 and NP-2 are highly effective, NP-3A is moderately active, and NP-3B, NP-4, and NP-5 exhibit substantially lower potency [2]. Importantly, NP-1 and NP-2 — the most potent candidacidal defensins — lack significant anti-ACTH activity, while NP-3A uniquely retains both functions [1]. NP-3A is active against C. albicans at 10 µg/ml [3]. Furthermore, NP-3A demonstrates synergistic candidacidal activity: co-administration with submicromolar concentrations of NP-1, NP-2, or the otherwise inactive NP-5 potentiates killing of C. albicans [4]. NP-3A also binds directly and extensively to C. albicans and competes for binding with NP-1, confirming shared target engagement despite differing functional profiles [5].

Antimicrobial peptides Host defense peptides Candidacidal activity Corticostatic defensins

NP-3A Exhibits Differential Stability and Activity in Biological Fluids: Complete Inactivation in 70% Human Tears vs. NP-1 Which Retains Bactericidal Activity

In a head-to-head comparison of defensin stability and antimicrobial activity in human tear fluid, NP-1 and NP-3A (Corticostatin 1) demonstrated markedly different retention of bactericidal function against Pseudomonas aeruginosa. When tested at 200 µg/ml against 1×10⁶ CFU of a clinical Pseudomonas isolate, both peptides achieved >3 log₁₀ units of killing within 30 minutes in the presence of 10% human tears [1]. However, under more physiologically relevant tear concentrations, the peptides diverged: NP-1 retained >1 log₁₀ unit of killing at 2 hours in 70% tears, whereas NP-3A was completely inhibited in 70% tears, showing 2 log₁₀ units of killing only in 20% tears [1]. This differential sensitivity to tear fluid components indicates that NP-3A's antimicrobial function is more susceptible to inactivation by endogenous ocular factors compared to NP-1, an important consideration for topical ocular antimicrobial applications.

Ocular antimicrobial therapeutics Biological fluid compatibility Pseudomonas aeruginosa Defensin stability

NP-3A Induces Mast Cell Histamine Secretion with Defined EC₅₀: A Quantifiable Immunomodulatory Activity Distinct from Other Defensins

Corticostatin 1 (NP-3A) induces histamine secretion in primary rat mast cells with an EC₅₀ of 70 nM [1], a quantifiable biochemical activity that distinguishes it from other α-defensins for which systematic mast cell degranulation data are not available. While guinea pig defensins have been reported to release histamine from rat mast cells in vitro [2], NP-3A is the only rabbit α-defensin for which a defined EC₅₀ value has been established in this assay system. Additionally, NP-3A inhibits phagocytosis in primary mouse peritoneal macrophages in a concentration-dependent manner [1], providing a second quantifiable immunomodulatory endpoint. These activities are complemented by NP-3A's ability to enhance phagocytosis in cultured mouse peritoneal macrophages in the presence of Ca²⁺ and Mg²⁺ [3], suggesting context-dependent immunomodulatory functions.

Mast cell degranulation Histamine release Immunomodulation Defensin pharmacology

Unique Primary Sequence and Disulfide Bond Topology of NP-3A Underpin Functional Divergence Within the Rabbit Defensin Family

Within the six rabbit peritoneal neutrophil defensins (NP-1, NP-2, NP-3A, NP-3B, NP-4, NP-5), which share a conserved 11-residue backbone including six half-cystines, NP-3A and NP-3B share little sequence homology beyond this core scaffold [1]. NP-3A is a 34-residue peptide with the sequence GICACRRRFCPNSERFSGYCRVNGARYVRCCSRR, containing three disulfide bonds at positions Cys³–Cys³¹, Cys⁵–Cys²⁰, and Cys¹⁰–Cys³⁰ [2]. The N-terminal glycine residue is critical for corticostatic activity: NP-6, which differs from NP-3A at only three central residues (Leu11, Phe13, Gln15), retains corticostatic activity comparable to NP-3A, while des-G1-NP-6 (NP-6 lacking the N-terminal Gly) shows weak activity [3]. This structure-activity relationship demonstrates that NP-3A's potent anti-ACTH function is encoded in its unique N-terminal architecture rather than the central sequence, distinguishing it from all other defensins that lack this N-terminal glycine-dependent activity determinant.

Peptide structure-activity relationship Disulfide bond topology Defensin sequence alignment Corticostatin pharmacophore

Corticostatin 1 Application Scenarios: Where Proven Differentiation Drives Scientific and Industrial Value


ACTH Receptor Pharmacology and Competitive Binding Studies

Corticostatin 1 is the molecule of choice for competitive ACTH receptor binding studies requiring maximum displacement potency and pathway specificity. With an ED₅₀ of 25 nM [1] and exclusive competition at the ACTH address recognition site without affecting cAMP, forskolin, or angiotensin II pathways [2], CSI enables clean pharmacological dissection of ACTH receptor signaling. Researchers investigating hypothalamic-pituitary-adrenal (HPA) axis modulation can use CSI as a validated competitive antagonist to distinguish ACTH-dependent from ACTH-independent steroidogenic mechanisms in adrenal cell models [3].

Host Defense Peptide Research Requiring Dual Antimicrobial and Neuroendocrine Activity

For studies exploring the intersection of innate immunity and neuroendocrine regulation, NP-3A is the only rabbit defensin that simultaneously provides quantifiable antimicrobial activity against Candida albicans (active at 10 µg/ml) [1] and potent corticostatic function (IC₅₀ = 33 pM in rat adrenal cells) [2]. This dual activity enables experimental designs that interrogate immune-neuroendocrine crosstalk without introducing multiple peptides with unknown interactive effects. NP-3A's synergistic candidacidal activity with NP-1, NP-2, and NP-5 [3] further supports combination host defense studies.

Structure-Activity Relationship (SAR) Studies of Corticostatic Defensin Pharmacophores

NP-3A serves as the validated template for SAR studies of corticostatic defensins. The demonstrated N-terminal glycine requirement — where NP-6 (three central residue differences) retains full activity but des-G1-NP-6 (N-terminal Gly deletion) loses activity [1] — provides a defined structure-activity framework. Combined with the unique disulfide bond topology (Cys³–Cys³¹, Cys⁵–Cys²⁰, Cys¹⁰–Cys³⁰) [2] and the availability of synthetic NP-3A with defined purity (≥95% by HPLC) from commercial vendors [3], NP-3A is the most thoroughly characterized corticostatic defensin for rational peptide engineering programs.

Mast Cell Degranulation and Immunomodulatory Screening Assays

For researchers investigating defensin-mediated mast cell activation, NP-3A provides the only quantitatively characterized EC₅₀ benchmark (70 nM for histamine secretion in primary rat mast cells) within the rabbit α-defensin family [1]. This defined potency enables concentration-response experimental designs and serves as a reference standard for screening novel defensin analogs or immunomodulatory peptides. The additional characterized activities — concentration-dependent inhibition of phagocytosis in primary mouse macrophages [1] and enhancement of phagocytosis in the presence of divalent cations [2] — provide multiple validated endpoints for comprehensive immunopharmacological profiling.

Quote Request

Request a Quote for Corticostatin 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.